molecular formula C5H2ClN3S B8305057 2-Chloro-3-thiocyanatopyrazine

2-Chloro-3-thiocyanatopyrazine

Cat. No.: B8305057
M. Wt: 171.61 g/mol
InChI Key: FOEBLINUWMPEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-thiocyanatopyrazine is a versatile heteroaromatic building block designed for pharmaceutical and organic synthesis research. This compound features two distinct reactive sites: a chloro substituent and a thiocyanate group, attached to a pyrazine ring. This structure allows for selective nucleophilic displacement and further functionalization, making it a valuable intermediate for constructing complex molecules. Thiocyanate derivatives are key precursors in the synthesis of thiourea derivatives, a class of compounds with a broad spectrum of documented biological activities. Research into thiourea analogues has shown they possess significant potential, including antibacterial, antioxidant, and anticancer properties . The specific substitution pattern on the pyrazine core makes this compound a promising scaffold for developing new pharmacologically active agents or functional materials. As a reagent, it can be used in metal complexation studies, given that the nitrogen atoms in the pyrazine ring and the sulfur in the thiocyanate group can act as ligating centers . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C5H2ClN3S

Molecular Weight

171.61 g/mol

IUPAC Name

(3-chloropyrazin-2-yl) thiocyanate

InChI

InChI=1S/C5H2ClN3S/c6-4-5(10-3-7)9-2-1-8-4/h1-2H

InChI Key

FOEBLINUWMPEDC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)SC#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 2-Chloro-3-thiocyanatopyrazine are best understood by comparing it with pyrazine derivatives bearing substituents at positions 2 and 3. Below is a systematic analysis:

Substituent-Driven Reactivity

A. 2-Amino-3-chloropyrazine (C₄H₄ClN₃)

  • Structure: Chlorine at position 2, amino (-NH₂) at position 3.
  • However, it reduces electrophilicity compared to thiocyanate .
  • Applications : Primarily used in the synthesis of fused heterocycles (e.g., triazepines) via hydrazine-mediated cyclizations .

B. 3-Chloropyrazine-2-carbonitrile (C₅H₂ClN₃)

  • Structure : Nitrile (-CN) at position 2, chlorine at position 3.
  • Properties : The electron-withdrawing nitrile group amplifies electrophilicity at position 3, favoring nucleophilic aromatic substitution. This contrasts with the thiocyanate group, which participates in both nucleophilic and radical reactions .
  • Applications : Intermediate in agrochemicals and ligands for metal catalysis .

C. 2-Chloro-3-phenylsulfanylpyrazine (C₁₀H₇ClN₂S)

  • Structure : Phenylthio (-SPh) at position 3.
  • Properties : The bulky phenylthio group introduces steric hindrance, reducing reactivity at position 3. The LogP value (3.28) indicates higher lipophilicity than this compound, making it suitable for lipid-soluble drug candidates .
Functional Group Impact on Reactivity
Compound Key Substituents Electrophilicity Nucleophilicity LogP (Estimated) Applications
This compound -Cl (2), -SCN (3) High Moderate ~2.5 Pharmaceuticals, cyclization reactions
2-Amino-3-chloropyrazine -Cl (2), -NH₂ (3) Low High ~1.8 Triazepine synthesis
3-Chloropyrazine-2-carbonitrile -CN (2), -Cl (3) Very High Low ~1.2 Agrochemical intermediates
2-Chloro-3-phenylsulfanylpyrazine -Cl (2), -SPh (3) Moderate Low 3.28 Lipophilic drug candidates
Spectroscopic Differentiation
  • Challenges: notes that pyrazine derivatives (e.g., this compound) may be isomeric with triazepines, complicating NMR differentiation. Mass spectrometry and X-ray crystallography are critical for unambiguous identification .

Q & A

Q. Basic

  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity of thiocyanate derivatives.
  • Avoid prolonged exposure; LC-MS monitoring detects hazardous byproducts (e.g., cyanide ions under acidic conditions) .

Q. Advanced

  • Waste disposal : Neutralize reaction mixtures with NaHCO₃ before disposal to prevent HCN release.
  • Storage : Store under argon at -20°C to prevent degradation; monitor via periodic NMR for stability .

What are the unexplored therapeutic applications of this compound?

Basic
Preliminary studies suggest activity against kinase targets (e.g., JAK3) due to pyrazine’s affinity for ATP-binding pockets. Further screening in neurodegenerative models (e.g., Alzheimer’s) is warranted .

Q. Advanced

  • Proteomics profiling : Use click chemistry (e.g., azide-alkyne cycloaddition) to tag thiocyanato derivatives and map cellular targets .
  • In vivo PK/PD : Assess bioavailability in rodent models with LC-MS/MS quantification of plasma concentrations .

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